Diglycolic acid

Description

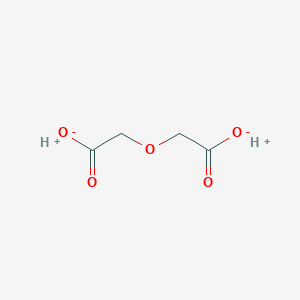

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVGZEDELICMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041575 | |

| Record name | Diglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-99-6 | |

| Record name | Diglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4651635E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diglycolic Acid for Researchers and Drug Development Professionals

Essen, Germany - Diglycolic acid, a dicarboxylic acid with the IUPAC name 2,2′-Oxydiacetic acid and a CAS number of 110-99-6 , is a versatile chemical compound with significant applications in various industrial and research settings, including an emerging role in pharmaceutical sciences. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its toxicological profile, with a particular focus on its relevance to drug development.

Core Chemical and Physical Properties

This compound is a white, odorless crystalline solid. It is readily soluble in water and polar organic solvents such as ethanol (B145695) and acetone.[1][2] The presence of two carboxylic acid groups and an ether linkage defines its chemical reactivity, allowing for the formation of salts, esters, and amides.[3]

| Property | Value | Reference(s) |

| CAS Number | 110-99-6 | [4] |

| IUPAC Name | 2,2′-Oxydiacetic acid | [4] |

| Synonyms | Oxydiacetic acid, Bis(carboxymethyl) ether, 3-Oxapentanedioic acid | [4] |

| Molecular Formula | C4H6O5 | [4] |

| Molecular Weight | 134.09 g/mol | [4] |

| Melting Point | 140-144 °C | [4] |

| pKa1 | 2.79 (at 20°C) | [4] |

| pKa2 | 3.93 (at 20°C) | [4] |

| Water Solubility | Readily soluble | [4] |

| Appearance | White, odorless solid | [4] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with the oxidation of diethylene glycol being a common industrial approach.

Experimental Protocol: Synthesis via Oxidation of p-Dioxanone

A notable method involves the oxidation of p-dioxanone.[5][6][7] This process can achieve a yield of approximately 75%.[6][8]

Materials:

-

p-Dioxanone

-

Dinitrogen tetraoxide

Procedure:

-

A solution of 4 parts of dinitrogen tetraoxide in 250 parts of chloroform is prepared in a reaction vessel equipped with a condenser and an agitator.[5][6][8][9]

-

While maintaining the temperature below 30°C, slowly add approximately 10 parts of p-dioxanone to the agitated solution.[5][6][8][9]

-

Over the next 24 hours, add an additional 4 parts of dinitrogen tetraoxide.[5][6][8][9]

-

Allow the reaction to proceed for another 50 hours at a temperature of 20-30°C.[5][6][8][9]

-

After the reaction is complete, remove all nitrogen oxides by bubbling air through the system.[5][6][8][9]

-

The this compound product is then recovered by filtration.[5][6][8][9]

Alternative Synthesis Routes

Other methods for synthesizing this compound include:

-

Oxidation of diethylene glycol with nitric acid: This method can achieve yields of up to 99% in a multi-stage process.[4]

-

Oxidation of diethylene glycol with air or oxygen: In the presence of a platinum catalyst, this method can yield up to 90% this compound.[4]

-

From chloroacetic acid: Heating chloroacetic acid with sodium hydroxide (B78521) or barium hydroxide solution can also produce this compound.[4]

Analytical Methods for this compound

Accurate quantification of this compound is crucial, particularly in biological matrices and for quality control purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

GC-MS Analysis

GC-MS provides high selectivity and sensitivity for the detection of this compound in various samples, including whole blood, urine, and tissues.[4][10][11]

Sample Preparation and Derivatization (General Overview):

-

Protein Precipitation: For biological samples, proteins are typically precipitated using an acidic solution (e.g., acetic acid in acetonitrile).

-

Derivatization: Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to increase volatility.

-

Extraction: The derivatized analyte is then extracted into an organic solvent.

-

Analysis: The extract is injected into the GC-MS system for separation and detection.

HPLC Analysis

HPLC is another powerful technique for the analysis of this compound and its anhydride.[3][12]

Example HPLC Method for Diglycolic Anhydride:

-

Column: Primesep S2, 4.6×250 mm, 5 µm, 100A[3]

-

Mobile Phase: 100% Acetonitrile (MeCN)[3]

-

Flow Rate: 1.0 ml/min[3]

-

Detection: UV at 210 nm[3]

This method demonstrates the analysis of diglycolic anhydride, a related compound, and similar principles can be applied to the analysis of this compound, often with a reverse-phase column and an acidic aqueous-organic mobile phase.[12]

Applications in Drug Development and Research

This compound serves as a versatile building block in organic synthesis and is utilized as a pharmaceutical intermediate.[10] Its bifunctional nature, with two carboxylic acid groups, makes it a candidate for use as a linker in drug delivery systems.

While direct applications of this compound as a linker in antibody-drug conjugates (ADCs) are not extensively documented in publicly available literature, its structural motif is relevant to the design of hydrophilic linkers. The ether linkage and dicarboxylic acid functionality can be incorporated into more complex linker structures to modulate properties such as solubility and stability. For instance, oligo(ethylene glycol) units, which share structural similarities with this compound, are frequently used in bioconjugation and drug delivery to enhance hydrophilicity.[9]

Furthermore, this compound has been used in the synthesis of N-interlinked imipramines, which have demonstrated apoptotic activity against malignant cells.[6]

Toxicological Profile and Mechanism of Action

This compound is the primary toxic metabolite of diethylene glycol (DEG), a compound implicated in several mass poisoning incidents. The hallmark of DEG poisoning is acute renal failure due to proximal tubular necrosis.[13]

Mechanism of Nephrotoxicity

The nephrotoxicity of this compound is attributed to its detrimental effects on mitochondria within the proximal tubule cells of the kidneys.[13]

Signaling Pathway of this compound-Induced Nephrotoxicity:

Caption: Mechanism of this compound Induced Nephrotoxicity.

The toxicity pathway involves the following key steps:

-

Inhibition of Succinate Dehydrogenase: this compound preferentially inhibits succinate dehydrogenase (Complex II of the electron transport chain) in mitochondria.[3]

-

Disruption of Cellular Respiration: This inhibition disrupts the electron transport chain, leading to decreased oxygen consumption.[3]

-

ATP Depletion: The impaired mitochondrial function results in a severe depletion of cellular ATP, leading to an energy crisis.[3]

-

Increased Oxidative Stress: The dysfunctional electron transport chain also leads to an increase in the production of reactive oxygen species (ROS).[3]

-

Necrotic Cell Death: The combination of ATP depletion and increased oxidative stress ultimately leads to necrotic cell death of the proximal tubule cells.[3]

Experimental Protocol: In Vitro Nephrotoxicity Assessment

Cell Culture and Treatment:

-

Human proximal tubule (HK-2) cells are cultured under standard conditions.[14]

-

Cells are exposed to increasing concentrations of this compound for a specified period (e.g., 24-48 hours).[13][14]

Toxicity Endpoints:

-

Cell Viability: Assessed using methods like the MTT or LDH release assays.[13]

-

Mitochondrial Function:

-

Mitochondrial Membrane Potential: Measured using fluorescent dyes like JC-1 or TMRE.

-

Oxygen Consumption Rate: Determined using techniques like Seahorse XF analysis.

-

-

Oxidative Stress: Measured by quantifying the levels of reactive oxygen species (ROS).[14]

-

Kidney Injury Biomarkers: Quantification of kidney-specific biomarkers such as Kidney Injury Molecule-1 (KIM-1).[14]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

References

- 1. researchgate.net [researchgate.net]

- 2. US4161612A - Process for preparing thiothis compound - Google Patents [patents.google.com]

- 3. HPLC Method For Analysis Of Diglycolic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]

- 6. US3952054A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. CA1045154A - Preparation of this compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Analysis of this compound after Mass Poisoning by Diethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Comparison of this compound exposure to human proximal tubule cells in vitro and rat kidneys in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Diglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of diglycolic acid. The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Chemical and Physical Properties

This compound, also known as 2,2'-oxydiacetic acid, is an aliphatic dicarboxylic acid. Its chemical structure consists of two carboxylic acid groups linked by an ether bond.[1] This structure imparts specific chemical and physical characteristics that are summarized below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(carboxymethoxy)acetic acid | [2] |

| CAS Number | 110-99-6 | [2][3] |

| Molecular Formula | C₄H₆O₅ | [2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 134.09 g/mol | [2][3][4][5][6][8][9][11] |

| SMILES | C(C(=O)O)OCC(=O)O | [2] |

| InChIKey | QEVGZEDELICMKH-UHFFFAOYSA-N | [2][5] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White, odorless solid. Crystallizes from water in monoclinic prisms. | [4][[“]] |

| Melting Point | 140-144 °C | [4][6][9][13][14][15][16][17][18][19] |

| Boiling Point | 445.2 °C at 760 mmHg | [13] |

| Density | 1.486 g/cm³ | [13][14][18][19][20][21] |

| Solubility | Readily soluble in water.[4][8] Soluble in methanol (B129727) and ethanol.[3][8][9][[“]][16][17][19][21] | |

| pKa₁ | 2.79 (at 20 °C) | [4] |

| pKa₂ | 3.93 (at 20 °C) | [4] |

| Refractive Index | 1.4000 (estimate) | [13][14][18][21] |

| Vapor Pressure | 3.63E-09 mmHg at 25°C | [13][18] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, drawing from various sources.

2.1. Synthesis of this compound

2.1.1. Oxidation of Diethylene Glycol with Nitric Acid

This is a common industrial method for producing this compound. A multi-stage process can achieve high yields.

-

Materials: Diethylene glycol, concentrated nitric acid, vanadium(V) oxide (catalyst).

-

Procedure:

-

The oxidation of diethylene glycol is carried out with concentrated nitric acid.

-

For improved yields, a vanadium(V) oxide catalyst can be utilized.

-

A multi-stage process involving oxidation at 70°C, followed by multiple crystallization steps, evaporation of residues, and recycling of the mother liquor containing unreacted diethylene glycol can lead to product yields of up to 99%.[18]

-

2.1.2. Synthesis from p-Dioxanone

This method provides an alternative route to this compound.

-

Materials: p-Dioxanone, dinitrogen tetraoxide, chloroform (B151607).

-

Procedure:

-

Prepare a solution of 4 parts of dinitrogen tetraoxide in 250 parts of chloroform in a reaction vessel equipped with a condenser and agitator.

-

Slowly add approximately 10 parts of p-dioxanone to the agitated solution, maintaining the temperature below 30°C.

-

Over the next 24 hours, add an additional 4 parts of dinitrogen tetraoxide.

-

Allow the reaction to proceed for another 50 hours at 20-30°C.

-

After the reaction is complete, remove residual nitrogen oxides by bubbling air through the system.

-

Recover the this compound product by filtration. This method can yield approximately 75% of the theoretical product.[7][14]

-

2.2. Analytical Methods

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples

This method is suitable for the qualitative and quantitative determination of this compound in biological matrices.[1][3]

-

Sample Preparation: Specific sample preparation would depend on the biological matrix (e.g., whole blood, urine, tissue homogenate) and would typically involve protein precipitation, extraction, and derivatization to make the this compound volatile for GC analysis.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer. A triple-quadrupole mass filter can be used for enhanced quantitative analysis (GC-MS-MS).[1][3]

-

General Procedure:

-

Inject the prepared and derivatized sample into the GC.

-

Separate the components of the sample on a suitable capillary column.

-

Detect and identify this compound based on its retention time and mass spectrum.

-

For quantitative analysis, use a validated method with appropriate calibration standards and internal standards. The limit of detection can be around 1 µg/mL in fluids and 5 µg/g in tissues.[1][3]

-

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Aqueous and Food Samples

This method is highly sensitive for the detection of this compound in various matrices without the need for derivatization.[4][13]

-

Sample Preparation: For aqueous samples, the method may be direct.[4] For more complex matrices like food, a methanol/water extraction followed by weak anion exchange solid-phase extraction cleanup can be employed.[13]

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

General Procedure:

-

Inject the prepared sample into the LC system.

-

Perform chromatographic separation using a reverse-phase column with a gradient mobile phase, for example, consisting of 0.1% formic acid in water and acetonitrile.[4]

-

Identify and quantify this compound by monitoring specific precursor-to-product ion transitions in the tandem mass spectrometer. This method can achieve detection limits in the ng/mL range.[4]

-

2.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

Nujol Mull: Grind a small amount of the solid sample with a few drops of Nujol (a mineral oil) to form a paste. Spread the paste between two salt plates (e.g., KBr).

-

KBr Pellet: Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent pellet.

-

-

Analysis: Place the prepared sample in the IR spectrometer and record the spectrum. The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

2.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. These spectra provide detailed information about the chemical structure, including the number and types of protons and carbon atoms, and their connectivity.

Signaling Pathways and Experimental Workflows

3.1. Metabolic and Toxicity Pathway of this compound

This compound is the primary toxic metabolite of diethylene glycol (DEG).[2][10][11][22] Its toxicity is primarily manifested as acute kidney injury.[10][23][11] The pathway involves its formation from DEG and its subsequent effects on renal cells.

3.2. General Experimental Workflow for the Analysis of an Organic Acid

The following diagram illustrates a typical workflow for the characterization of an organic acid like this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Analysis of this compound after Mass Poisoning by Diethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A validated LC–MS/MS method for fast detection of thiodigly...: Ingenta Connect [ingentaconnect.com]

- 7. US3952054A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. US3879452A - Method for making this compound, dipropionic acid and the salts thereof - Google Patents [patents.google.com]

- 10. This compound, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Variable sensitivity to diethylene glycol poisoning is related to differences in the uptake transporter for the toxic metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. Analysis of this compound in food packaging, over the counter products, direct additive carboxymethyl cellulose, and retail foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. CA1045154A - Preparation of this compound - Google Patents [patents.google.com]

- 16. Neurotoxic Effects of Nephrotoxic Compound Diethylene Glycol <em>in vivo</em>, and the Mitochondrial Dynamics of Toxic Metabolite this compound <em>in vitro</em> - ProQuest [proquest.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. studysmarter.co.uk [studysmarter.co.uk]

- 20. academic.oup.com [academic.oup.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Characterizing concentrations of diethylene glycol and suspected metabolites in human serum, urine, and cerebrospinal fluid samples from the Panama DEG mass poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Molecular Structure and Formula of Diglycolic Acid

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of this compound. It includes detailed experimental protocols for its synthesis and presents quantitative data in a structured format for ease of reference.

Core Chemical Identity

This compound, also known by its IUPAC name 2,2′-Oxydiacetic acid, is an aliphatic dicarboxylic acid.[1][2] It is characterized by an ether linkage connecting two acetyl groups. This structure is foundational to its chemical properties and applications.

Molecular Formula and Structure

The chemical formula for this compound is C4H6O5 .[3][4][5] Its linear formula is often represented as O(CH2COOH)2.[6][7] The molecule consists of a central oxygen atom bonded to the methylene (B1212753) carbons of two carboxylic acid groups.

Below is a two-dimensional representation of the this compound molecular structure.

Physicochemical Properties

This compound is a white, odorless solid that crystallizes from water in monoclinic prisms.[2] It is readily soluble in water.[2] The key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 134.09 g/mol | [1][2][4][5][6][7] |

| CAS Number | 110-99-6 | [1][3][4][6] |

| Melting Point | 140-144 °C | [2][6][7][8] |

| Acidity (pKa) | pKa1 = 2.79, pKa2 = 3.93 (at 20°C) | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Water-soluble; Soluble in ethanol | [2][6][7] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Historically, oxidation of diethylene glycol with nitric acid and the reaction of chloroacetic acid with sodium hydroxide (B78521) were early methods.[2] A more recent and efficient method involves the oxidation of 1,4-dioxan-2-one.

Experimental Protocol: Synthesis from 1,4-Dioxan-2-one

This protocol describes the synthesis of this compound via the ring-opening oxidation of p-dioxanone (1,4-dioxan-2-one) with dinitrogen tetraoxide in chloroform, which can achieve yields of approximately 75%.[4][9]

Materials:

-

1,4-Dioxan-2-one (p-dioxanone)

-

Dinitrogen tetraoxide (N₂O₄)

-

Chloroform (CHCl₃)

-

Reaction vessel with condenser and agitator

-

Air supply for bubbling

Procedure:

-

Preparation: Charge the reaction vessel with a solution of 4 parts of dinitrogen tetraoxide in 250 parts of chloroform.

-

Addition of Reactant: While agitating the solution, slowly add approximately 10 parts of p-dioxanone. Maintain the reaction temperature below 30°C during this addition.

-

Reaction Progression: Over the next 24 hours, add an additional 4 parts of dinitrogen tetraoxide to the mixture.

-

Completion: Allow the reaction to proceed for another 50 hours at a temperature range of 20-30°C.

-

Work-up: Strip the reaction mixture of all nitrogen oxides by bubbling air through the system.

-

Isolation: Recover the this compound product by filtration.

The following diagram illustrates the workflow for this synthesis protocol.

Biological Significance and Applications

This compound is recognized as a toxic metabolite of diethylene glycol (DEG), implicated in DEG-induced proximal tubular necrosis.[7][8] Research has shown that it inhibits succinate (B1194679) dehydrogenase activity in human proximal tubule cells.[7][8] This interaction is a key aspect of its toxicological profile.

Beyond its toxicological importance, this compound has applications in various industrial processes. It is used in the preparation of biocompatible and biodegradable medical polyesters and in solutions for removing limestone deposits.[5][10] Its antithrombogenic and vasodilatory properties have also been noted.[7][8]

References

- 1. This compound | C4H6O5 | CID 8088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. molkem.com [molkem.com]

- 6. This compound 98 110-99-6 [sigmaaldrich.com]

- 7. 二甘醇酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 110-99-6 [chemicalbook.com]

- 9. US3952054A - Process for preparing this compound - Google Patents [patents.google.com]

- 10. This compound | Fisher Scientific [fishersci.com]

Synthesis of Diglycolic Acid from Diethylene Glycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing diglycolic acid from diethylene glycol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is a key intermediate. This document details various synthetic routes, including nitric acid oxidation, catalytic aerobic oxidation, and ozonolysis, presenting quantitative data, step-by-step experimental protocols, and visual representations of the chemical pathways and experimental workflows.

Introduction to this compound Synthesis

This compound, also known as 2,2'-oxybisacetic acid, is a dicarboxylic acid with a wide range of applications, including in the production of polymers, plasticizers, and as a building block in the synthesis of pharmaceuticals. The primary industrial route to this compound involves the oxidation of diethylene glycol, a readily available and cost-effective starting material. The selection of a specific synthetic method depends on factors such as desired yield and purity, environmental considerations, and scalability. This guide explores the most prominent methods for this transformation.

Synthetic Methodologies and Experimental Protocols

This section outlines the core synthetic strategies for the oxidation of diethylene glycol to this compound, providing detailed experimental protocols where sufficient information is available in the public domain.

Nitric Acid Oxidation

The oxidation of diethylene glycol using nitric acid is a well-established and high-yielding method. It can be performed as a single-stage or a more efficient multi-stage process.

Reaction Pathway:

Caption: Nitric Acid Oxidation of Diethylene Glycol.

Experimental Protocol (Multi-stage Process):

While a precise, universally adopted protocol is proprietary, a general procedure based on published information can be outlined:

-

Reaction Setup: A multi-neck flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser is charged with diethylene glycol.

-

Reaction Initiation: Concentrated nitric acid is added dropwise to the diethylene glycol while maintaining the reaction temperature at approximately 70°C.[1] The addition rate is controlled to manage the exothermic reaction and the evolution of nitrous gases.

-

Reaction Progression: After the addition is complete, the mixture is stirred at 70°C for several hours until the reaction is deemed complete, which can be monitored by techniques such as HPLC or titration.

-

Product Isolation and Purification:

-

The reaction mixture is cooled to induce crystallization of the this compound. The solubility of this compound is reduced in the presence of nitric acid, aiding in its precipitation.[2]

-

The crystalline product is collected by filtration and washed with cold water to remove residual nitric acid and other impurities.

-

The mother liquor, which contains unreacted diethylene glycol and dissolved product, can be concentrated by evaporation, and the residue can be recycled into subsequent batches to improve the overall yield.[1]

-

Further purification can be achieved by recrystallization from water.

-

Catalytic Aerobic Oxidation

Catalytic oxidation using air or pure oxygen presents a more environmentally benign alternative to nitric acid, avoiding the formation of nitrous gases. Platinum-based catalysts are commonly employed for this transformation.

Reaction Pathway:

Caption: Catalytic Aerobic Oxidation of Diethylene Glycol.

Experimental Protocol (General Procedure):

-

Catalyst Preparation: A supported platinum catalyst, such as platinum on carbon (Pt/C), is typically used. These catalysts can be prepared by impregnation of the support with a platinum precursor (e.g., chloroplatinic acid) followed by reduction.

-

Reaction Setup: A high-pressure reactor (autoclave) equipped with a gas inlet, a mechanical stirrer, a heating system, and a pressure gauge is charged with diethylene glycol, water (as a solvent), and the catalyst.

-

Reaction Conditions: The reactor is pressurized with air or oxygen and heated to the desired temperature, typically in the range of 80-150°C. The reaction is carried out under constant stirring to ensure efficient gas-liquid-solid mixing.

-

Product Isolation and Purification:

-

After the reaction, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The aqueous solution containing this compound is then subjected to purification steps, which may include evaporation of water and subsequent recrystallization of the solid this compound.

-

Ozonolysis

Ozone is a powerful oxidizing agent that can be used for the synthesis of this compound from diethylene glycol. This method can be highly effective but requires specialized equipment for ozone generation.

Experimental Workflow:

Caption: General Experimental Workflow for Ozonolysis.

Experimental Protocol (Conceptual):

-

Ozone Generation: Ozone is produced by passing a stream of dry oxygen through an ozone generator.

-

Reaction Setup: Diethylene glycol is dissolved in a suitable solvent (e.g., a mixture of methylene (B1212753) chloride and methanol) in a reaction vessel equipped with a gas dispersion tube and a cooling bath to maintain a low temperature (typically -78°C).

-

Ozonolysis: The ozone-oxygen mixture is bubbled through the diethylene glycol solution. The reaction progress is monitored by the disappearance of the starting material or by the detection of an ozone breakthrough (indicating the completion of the reaction).

-

Work-up: Upon completion, the excess ozone is removed by purging the solution with an inert gas (e.g., nitrogen). The reaction mixture is then warmed to room temperature.

-

Product Isolation: The solvent is removed under reduced pressure, and the crude this compound is purified, for example, by recrystallization.

Alternative Synthetic Route: Oxidation of p-Dioxanone

An alternative approach to this compound involves the oxidation of p-dioxanone, a cyclic lactone that can be derived from diethylene glycol. This method is reported to require less nitric acid compared to the direct oxidation of diethylene glycol.[3]

Reaction Pathway:

Caption: Synthesis of this compound from p-Dioxanone.

Experimental Protocol (Example with Dinitrogen Tetroxide):

-

Reaction Setup: A solution of dinitrogen tetroxide in a solvent like chloroform (B151607) is prepared in a reactor fitted with a condenser and a stirrer.[4]

-

Reaction: p-Dioxanone is slowly added to the agitated solution while maintaining the temperature below 30°C.[4]

-

Reaction Completion: The reaction is allowed to proceed for an extended period (e.g., 50 hours) at a temperature of 20-30°C.[4]

-

Product Isolation: Nitrogen oxides are removed by bubbling air through the reaction mixture. The solid this compound is then recovered by filtration.[4]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound based on available literature.

| Synthesis Method | Oxidizing Agent | Catalyst | Typical Yield | Key Reaction Conditions | Advantages | Disadvantages |

| Nitric Acid Oxidation (Single-Stage) | Nitric Acid | Vanadium(V) Oxide (optional) | 58-60%[1] | - | Well-established method | Use of corrosive nitric acid, formation of NOx gases, lower yield in single stage. |

| Nitric Acid Oxidation (Multi-Stage) | Nitric Acid | None | Up to 99%[1] | 70°C, multiple crystallization and recycling steps | Very high yield | Complex process, use of nitric acid. |

| Catalytic Air Oxidation | Air/Oxygen | Platinum-based (e.g., Pt, Bi-Pt) | 90-95%[1] | High temperature and pressure | Environmentally friendly (avoids nitric acid), high yield | Requires specialized high-pressure equipment, catalyst cost. |

| Ozonolysis | Ozone | None | - | Low temperature (e.g., -78°C) | Potentially clean reaction | Requires ozone generator, handling of reactive ozone. |

| Oxidation of p-Dioxanone | Dinitrogen Tetroxide | None | ~75%[4] | 20-30°C, long reaction time | Requires less nitric acid than direct DEG oxidation | Involves an additional step to synthesize p-dioxanone. |

Conclusion

The synthesis of this compound from diethylene glycol can be achieved through several effective oxidative methods. The choice of the optimal synthetic route depends on the specific requirements of the application, including yield, purity, cost, and environmental impact. The multi-stage nitric acid oxidation offers the highest reported yields but involves a more complex process and the use of a corrosive reagent. Catalytic aerobic oxidation provides a greener alternative with high yields, though it necessitates high-pressure equipment and precious metal catalysts. Ozonolysis and the oxidation of p-dioxanone represent other viable, albeit less commonly industrialized, routes. This guide provides a foundational understanding of these key synthetic methodologies to aid researchers and professionals in their pursuit of efficient and sustainable chemical synthesis.

References

The Discovery and Synthesis of Diglycolic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diglycolic acid, also known as 2,2'-oxydiacetic acid, is a dicarboxylic acid that has found applications in various fields, from the synthesis of polymers and plasticizers to its use as a chelating agent. Its history is rooted in the foundational period of organic chemistry in the mid-19th century. This guide provides a comprehensive overview of the history of its discovery, the evolution of its synthetic methodologies, and its key physicochemical properties. Detailed experimental protocols for its preparation are provided, along with a summary of its toxicological profile, which is of particular relevance in the context of diethylene glycol metabolism.

Introduction: A Historical Perspective

The mid-19th century was a transformative era for chemistry, with the rejection of vitalism—the theory that organic compounds could only be produced by living organisms—paving the way for the laboratory synthesis of a vast array of carbon-based molecules.[1][2][3] It was within this vibrant scientific landscape that this compound was first described.

The initial preparations of this compound were reported in 1861, independently, by two prominent chemists: the French chemist Charles Adolphe Wurtz and the German chemist Wilhelm Heinrich Heintz.[4]

Charles Adolphe Wurtz (1817-1884) was a significant figure in the development of organic chemistry, known for the Wurtz reaction and his work on glycols and amines.[5][6][7][8][9] His research into the reactions of ethylene (B1197577) oxide and polyatomic alcohols likely led him to the oxidation of diethylene glycol.[5]

Wilhelm Heinrich Heintz (1817-1880) was a German structural chemist who made significant contributions to the understanding of fatty acids and nitrogen-containing organic compounds.[10][11][12][13][14] His work often involved the study of the reactions of various organic acids, and it was in this context that he investigated the reaction of chloroacetic acid.[13]

The concurrent discovery of this compound by these two chemists, through different synthetic routes, highlights the rapid pace of exploration in organic synthesis during this period.

Physicochemical Properties

This compound is a white, crystalline solid that is readily soluble in water.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2'-Oxydiacetic acid | [4] |

| CAS Number | 110-99-6 | [15] |

| Molecular Formula | C₄H₆O₅ | [15] |

| Molar Mass | 134.09 g/mol | [15] |

| Melting Point | 140-144 °C | [4][15] |

| pKa₁ | 2.79 (at 20 °C) | [4] |

| pKa₂ | 3.93 (at 20 °C) | [4] |

| Water Solubility | Readily soluble | [4] |

| Ethanol Solubility | Soluble (5% solution is clear to slightly hazy) | [16] |

| Appearance | White, odorless, crystalline solid | [4] |

Synthetic Methodologies

The synthesis of this compound has evolved from the initial laboratory preparations to more efficient industrial processes. The two primary historical routes remain the foundation for many modern methods.

Oxidation of Diethylene Glycol

This method, pioneered by Wurtz, involves the oxidation of the primary alcohol groups of diethylene glycol to carboxylic acids. Various oxidizing agents have been employed over the years, with nitric acid being one of the most common in early procedures.

Materials:

-

Diethylene glycol

-

Concentrated nitric acid (e.g., 68%)

-

(Optional) Oxidation catalyst (e.g., vanadium(V) oxide)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a condenser, charge the diethylene glycol.

-

Slowly add concentrated nitric acid to the diethylene glycol while maintaining the temperature of the reaction mixture. The reaction is exothermic and may require external cooling. A typical reaction temperature is around 70 °C.[4]

-

(Optional) If using a catalyst, add it to the reaction mixture before the addition of nitric acid.

-

After the addition of nitric acid is complete, continue to stir the mixture at the reaction temperature for a specified period to ensure complete oxidation.

-

Upon completion of the reaction, the this compound can be isolated by crystallization. This may involve cooling the reaction mixture and filtering the resulting precipitate. In some multi-stage processes, the mother liquor, which may contain unreacted diethylene glycol, is recycled to improve the overall yield.[4]

Yields: Yields for the nitric acid oxidation can vary significantly depending on the reaction conditions. Single-stage processes may yield around 58-60%, even with a catalyst.[4] However, multi-stage processes with recycling of the mother liquor can achieve yields of up to 99%.[4]

Reaction of Chloroacetic Acid with a Base

This method, first reported by Heintz, involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by a hydroxyl group, followed by ether formation.

Materials:

-

Chloroacetic acid

-

Barium hydroxide (B78521) solution

-

A suitable acid for acidification (e.g., sulfuric acid)

Procedure:

-

In a reaction vessel, dissolve chloroacetic acid in water.

-

Slowly add a solution of barium hydroxide to the chloroacetic acid solution while heating the mixture.

-

Maintain the reaction at an elevated temperature with stirring for a sufficient time to allow the reaction to go to completion.

-

After the reaction is complete, cool the mixture and acidify it with a suitable acid, such as sulfuric acid. This will precipitate the barium as barium sulfate (B86663) and leave the this compound in solution.

-

Filter the mixture to remove the barium sulfate precipitate.

-

The this compound can then be isolated from the aqueous solution by evaporation of the water, followed by crystallization.

Yields: This method has been reported to produce this compound in yields of up to 68%.[4]

Modern Industrial Synthesis Methods

While the foundational methods are still relevant, industrial production often employs catalytic oxidation with air or oxygen to avoid the use of stoichiometric and corrosive oxidizing agents like nitric acid.

General Procedure: This process involves passing air or oxygen through diethylene glycol in the presence of a heterogeneous catalyst at elevated temperatures and pressures.

Catalysts:

-

Platinum-based catalysts can provide yields of around 90%.[4]

-

Bismuth-platinum catalysts have been reported to achieve yields of up to 95% under optimized conditions.[4]

Applications

The applications of this compound have expanded since its discovery, leveraging its dicarboxylic acid functionality and chelating properties.

-

Polymers and Plasticizers: Diesters of this compound with higher alcohols are used as plasticizers for polymers such as polyvinyl chloride (PVC).[4]

-

Chelating and Descaling Agent: Basic solutions of this compound are effective in removing limescale deposits in industrial systems like heat exchangers and boilers, as well as in gas and oil bores.[4][17]

-

Organic Synthesis: It serves as a building block in the synthesis of other organic compounds.[17]

-

Suture Manufacturing: It is used in the preparation of glycolides, which are precursors for the manufacture of absorbable sutures.[17]

Toxicology and Biological Significance

This compound is the primary toxic metabolite of diethylene glycol (DEG), a compound that has been responsible for numerous poisoning incidents.[4] The toxicity of this compound is primarily targeted at the kidneys, where it can cause severe complications, including fatal outcomes.[4]

The mechanism of this compound-induced toxicity involves mitochondrial dysfunction. It acts as an inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain. This inhibition disrupts cellular respiration and leads to a depletion of ATP. Additionally, this compound is a calcium chelator, which can further disrupt mitochondrial function.

Conclusion

The history of this compound is a microcosm of the development of organic chemistry, from its early discoveries in the mid-19th century to the development of sophisticated industrial processes. While its applications are varied, its significance in the field of toxicology as the toxic metabolite of diethylene glycol underscores the importance of understanding the metabolic fate of industrial chemicals. This guide has provided a comprehensive overview of the key aspects of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. The Beginnings of Chemical Synthesis | Office for Science and Society - McGill University [mcgill.ca]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Biography of Adolphe Wurtz [wonders-of-the-world.net]

- 6. Charles-Adolphe_Wurtz [chemeurope.com]

- 7. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 8. Charles-Adolphe Wurtz | Organic Chemistry, Alkaloids & Isomerism | Britannica [britannica.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Wilhelm Heinrich Heintz - Wikipedia [en.wikipedia.org]

- 11. Wilhelm_Heinrich_Heintz [chemeurope.com]

- 12. Wilhelm Heinrich Heintz — Wikipédia [fr.wikipedia.org]

- 13. web-genealogy.scs.illinois.edu [web-genealogy.scs.illinois.edu]

- 14. Heinrich Wilhelm Heintz – Wikipedia [de.wikipedia.org]

- 15. This compound | 110-99-6 [m.chemicalbook.com]

- 16. guidechem.com [guidechem.com]

- 17. orionchem.com [orionchem.com]

Diglycolic Acid: A Comprehensive Technical Guide to Safety and Handling for Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid, also known as 2,2'-oxydiacetic acid, is a dicarboxylic acid used in various industrial and research applications. While a valuable chemical intermediate, it is imperative that researchers and drug development professionals have a thorough understanding of its safety profile and handling requirements. This technical guide provides a comprehensive overview of the safety data for this compound, detailed handling precautions, and insights into its toxicological profile, including relevant experimental methodologies.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications according to the Globally Harmonized System (GHS) and its physical and chemical properties.

Table 1: GHS Hazard Classification [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Table 2: Physical and Chemical Properties [1][3][4][5][6]

| Property | Value |

| Chemical Formula | C4H6O5 |

| Molar Mass | 134.09 g/mol |

| Appearance | White to beige crystalline powder or flakes[3][4] |

| Odor | Odorless[4] |

| Melting Point | 140-144 °C[3][6] |

| Solubility | Readily soluble in water and ethanol[2][3][6] |

| pKa | 2.79, 3.93 (at 20°C)[3] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[7]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[7]

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[7]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator for dusts should be worn.[7]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid the formation of dust.[4]

-

Do not eat, drink, or smoke in areas where this compound is handled.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[2][4][7]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Table 3: First Aid Measures [2][4][7][8]

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Toxicological Information

This compound is the primary toxic metabolite of diethylene glycol (DEG) and is responsible for the nephrotoxicity and hepatotoxicity observed in DEG poisonings.[6][9]

Table 4: Acute Toxicity Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 500 mg/kg[2][7] |

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its ability to induce mitochondrial dysfunction through two main mechanisms:

-

Inhibition of Succinate (B1194679) Dehydrogenase (Complex II): this compound structurally resembles succinate, an intermediate in the citric acid cycle. It acts as a competitive inhibitor of succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain. This inhibition leads to a decrease in cellular energy (ATP) production and an increase in reactive oxygen species (ROS), ultimately causing cellular damage and necrosis.

-

Calcium Chelation: this compound can chelate intracellular calcium ions. This disruption of calcium homeostasis can further impair mitochondrial function and activate various cell death pathways.

The following diagram illustrates the proposed signaling pathway for this compound-induced toxicity.

References

- 1. 2.8. Measurement of Intracellular Reactive Oxygen Species (ROS) [bio-protocol.org]

- 2. content.abcam.com [content.abcam.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. 2.10. Succinate dehydrogenase activity [bio-protocol.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. HK-2 Cell Line - Probing Kidney Function and Pathology with HK-2 Cells in Renal Research [cytion.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. research.fsu.edu [research.fsu.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

Spectroscopic Analysis of Diglycolic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for diglycolic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound. This document presents quantitative data in structured tables, outlines detailed experimental protocols, and includes a visual representation of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation and purity assessment.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

|---|

| 4.18 | Singlet | 4H | -O-CH₂- | D₂O |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

|---|---|---|

| 68.5 | -O-CH₂- | D₂O |

| 175.5 | -COOH | D₂O |

Data sourced from ChemicalBook.[2]

Experimental Protocol: NMR Spectroscopy

This protocol describes a general procedure for acquiring NMR spectra of this compound.

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in a clean, dry vial.[3] Common solvents for nonpolar compounds include Chloroform-d (CDCl₃), while D₂O is suitable for water-soluble compounds like this compound.[3][4]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[5]

-

Carefully transfer the clear solution into a 5 mm NMR tube to a height of about 4-5 cm.[3][6]

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[6]

-

-

Instrument Parameters (Example for a 400/500 MHz Spectrometer) :

-

Spectrometer : Bruker Avance 400 or 500 MHz spectrometer (or equivalent).

-

Nuclei : ¹H and ¹³C.

-

Pulse Program : Standard single-pulse sequence for ¹H and a proton-decoupled pulse sequence for ¹³C.

-

Acquisition Temperature : 298 K.

-

¹H NMR :

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Spectral Width: 10-15 ppm

-

-

¹³C NMR :

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0-200 ppm

-

-

Referencing : The chemical shifts are referenced to the residual solvent peak or an internal standard.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Calibrate the chemical shift scale.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1690-1760 | Strong | C=O stretch (Carboxylic Acid) |

| 1210-1320 | Strong | C-O stretch |

| 910-950 | Broad | O-H bend (out-of-plane) |

| 1395-1440 | Medium | O-H bend (in-plane) |

This data is a summary of characteristic carboxylic acid absorptions.[7][8][9] The broadness of the O-H stretch is due to hydrogen bonding between the carboxylic acid groups.[7][10]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Technique)

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and thoroughly dried to avoid moisture peaks in the spectrum.

-

The mixture should be ground to a fine, uniform powder to minimize light scattering.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Instrument Parameters :

-

Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 85).[11]

-

Technique : Transmission.

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background : A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before running the sample spectrum.

-

-

Data Acquisition and Processing :

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Data Presentation

Table 4: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆O₅ |

| Molecular Weight | 134.09 g/mol |

| Exact Mass | 134.02152329 Da |

| Ionization Mode | Electron Ionization (EI) / ESI-Negative |

| Precursor Ion ([M-H]⁻) | m/z 133.0142 |

Data sourced from PubChem and NIST.[11][12]

Table 5: Major Fragments in Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Possible Fragment Assignment |

|---|---|---|

| 31 | 100.0 | [OCH₃]⁺ or [CH₂OH]⁺ fragment |

| 60 | 59.7 | [CH₃COOH]⁺• |

| 61 | 56.7 | [HOOC-CH₂]⁺ |

| 42 | 33.7 | [C₂H₂O]⁺• |

| 29 | 26.7 | [CHO]⁺ |

| 45 | 17.8 | [COOH]⁺ |

| 59 | 16.5 | [COOCH₃]⁺ or [CH(OH)₂]⁺ |

| 89 | 10.5 | [M - COOH]⁺ |

| 116 | 7.6 | [M - H₂O]⁺• |

Data sourced from ChemicalBook.[13] Note: Fragmentation patterns can be complex and assignments are putative.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

This protocol outlines a general procedure for obtaining a mass spectrum of this compound, which may require derivatization for GC analysis.

-

Sample Preparation (with Derivatization) :

-

For GC-MS analysis of a non-volatile compound like this compound, derivatization is necessary to increase its volatility. A common method is silylation.

-

Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) ester of this compound.

-

-

Instrumentation (GC-MS) :

-

Gas Chromatograph (GC) :

-

Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature : 250°C.

-

Oven Program : Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) :

-

-

Data Acquisition and Analysis :

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

The mass spectrometer records the mass spectra of the compounds as they elute from the GC column.

-

The resulting mass spectrum can be compared to spectral libraries (e.g., NIST) for identification.[12]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. This compound(110-99-6) 1H NMR [m.chemicalbook.com]

- 2. This compound(110-99-6) 13C NMR [m.chemicalbook.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. This compound | C4H6O5 | CID 8088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound(110-99-6) MS spectrum [chemicalbook.com]

Thermodynamic Properties of Diglycolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (2,2'-Oxydiacetic acid), a dicarboxylic acid, is a compound of significant interest in various scientific fields. It is a known toxic metabolite of diethylene glycol, a potent nephrotoxicant. Understanding its thermodynamic properties is crucial for predicting its behavior in biological systems, for the development of potential chelating agents, and for its application in chemical synthesis. This guide provides a comprehensive overview of the known thermodynamic properties of this compound, details the experimental methodologies for their determination, and visualizes its key toxicological pathway.

Physicochemical and Thermodynamic Data

The following tables summarize the available quantitative data for this compound. It is important to note that while some data are derived from experimental measurements, many of the thermodynamic parameters are estimated using computational methods, such as the Joback method.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆O₅ | [1] |

| Molar Mass | 134.09 g/mol | [1] |

| Melting Point | 140-144 °C | [2] |

| Water Solubility | Readily water-soluble | [2] |

| pKₐ₁ (at 20 °C) | 2.79 | [2] |

| pKₐ₂ (at 20 °C) | 3.93 | [2] |

Table 2: Estimated Thermodynamic Properties of this compound

| Property | Value | Unit | Method | Source |

| Standard Enthalpy of Formation (gas, 298.15 K) | -787.73 | kJ/mol | Joback Method | [3][4] |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | -653.68 | kJ/mol | Joback Method | [3][4] |

| Enthalpy of Fusion | 18.68 | kJ/mol | Joback Method | [3][4] |

| Ideal Gas Heat Capacity (Cₚ) at 298.15 K | ~150 | J/mol·K | Joback Method | [3] |

Experimental Protocols

Detailed experimental protocols for determining the key thermodynamic properties of organic acids like this compound are outlined below.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which can be measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Oxygen bomb calorimeter

-

High-precision thermometer or thermistor

-

Pellet press

-

Ignition wire

-

Oxygen tank with pressure regulator

Procedure:

-

A pellet of a known mass of this compound is prepared using a pellet press.

-

The pellet is placed in the sample holder within the bomb. An ignition wire of known length and material is attached to the electrodes, with a portion of the wire in contact with the pellet.

-

A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

The bomb is placed in a calorimeter can containing a precisely measured volume of water.

-

The calorimeter is assembled, and the initial temperature of the water is recorded at regular intervals to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The enthalpy of combustion of this compound is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the heat of ignition and the formation of any side products like nitric acid.[5][6]

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of a substance can be determined with high precision using a differential scanning calorimeter.

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature, while both are subjected to a controlled temperature program.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum)

-

A reference material with a well-known heat capacity (e.g., sapphire)

Procedure (ASTM E1269 Standard Method):

-

Baseline Run: An empty sample pan and an empty reference pan are placed in the DSC cell, and a temperature program (heating at a constant rate, e.g., 20 °C/min) is run to obtain a baseline heat flow signal.

-

Reference Material Run: A known mass of a standard reference material (e.g., a sapphire disk) is placed in the sample pan, and the same temperature program is run.

-

Sample Run: The reference material is replaced with a known mass of this compound powder, and the identical temperature program is run again.

-

Calculation: The specific heat capacity of the sample at a given temperature is calculated using the following equation:

Cp,sample = (Cp,std) * (mstd / msample) * (DSCsample - DSCbaseline) / (DSCstd - DSCbaseline)

where:

-

Cp,sample is the specific heat capacity of the sample

-

Cp,std is the known specific heat capacity of the standard

-

mstd and msample are the masses of the standard and the sample, respectively

-

DSCsample, DSCstd, and DSCbaseline are the heat flow signals from the sample, standard, and baseline runs, respectively.[7][8][9]

-

Visualization of the Toxicological Pathway

This compound exerts its toxic effects primarily through the disruption of mitochondrial function in renal proximal tubule cells. The following diagram illustrates the key steps in this pathway.

Caption: Mitochondrial toxicity pathway of this compound.

Conclusion

This technical guide provides a summary of the currently available thermodynamic data for this compound, outlines the standard experimental procedures for determining these properties, and visualizes its primary mechanism of toxicity. While experimentally determined thermodynamic values for properties such as enthalpy of formation and Gibbs free energy remain elusive in the literature, the provided estimated values serve as a useful reference for researchers. The detailed experimental protocols offer a clear path for future studies to obtain these crucial data points. The visualization of the toxicological pathway highlights the molecular mechanisms underlying this compound-induced nephrotoxicity, providing a valuable tool for researchers in toxicology and drug development.

References

- 1. This compound | C4H6O5 | CID 8088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemeo.com [chemeo.com]

- 4. This compound (CAS 110-99-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning | Semantic Scholar [semanticscholar.org]

- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. linseis.com [linseis.com]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. mse.ucr.edu [mse.ucr.edu]

Diglycolic Acid: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diglycolic acid in various organic solvents. Understanding the solubility characteristics of this dicarboxylic acid is crucial for its application in chemical synthesis, drug development, and formulation science. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Core Concept: this compound Solubility

This compound, a white crystalline solid, is known to be soluble in polar solvents. Its solubility is governed by the interplay of its two carboxylic acid functional groups and the ether linkage within its structure, which allow for hydrogen bonding and dipole-dipole interactions with solvent molecules. Generally, this compound exhibits good solubility in polar protic and aprotic solvents.

Quantitative Solubility Data

| Organic Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) |

| Methanol | Polar Protic | Soluble[1][2] | Data not available |

| Ethanol | Polar Protic | Soluble[3][4] | A 5% solution can be prepared, though this may not represent the saturation point.[5] |

| Acetone | Polar Aprotic | Soluble[3] | Data not available |

| Water | Polar Protic | Readily Soluble[6] | Data not available |

Note: The lack of specific g/100g data in the literature highlights a gap in the comprehensive characterization of this compound's solubility profile.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound is a fundamental experimental procedure. A common and reliable method is the gravimetric method. This section outlines a general protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a controlled temperature, and then determining the concentration of the solute in that solution by weighing the residue after solvent evaporation.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature bath (e.g., water bath or incubator)

-

Analytical balance

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

-

Pipettes and other standard laboratory glassware

Procedure: